molecular formula C11H15ClN2 B1424881 4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride CAS No. 1251923-99-5

4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride

Cat. No.: B1424881
CAS No.: 1251923-99-5
M. Wt: 210.7 g/mol
InChI Key: UBLRXHHMDGPUKK-UHFFFAOYSA-N
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Description

4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅ClN₂ It is a hydrochloride salt form of 4-{[(Propan-2-yl)amino]methyl}benzonitrile, which is known for its applications in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with isopropylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

  • Step 1: Synthesis of 4-{[(Propan-2-yl)amino]methyl}benzonitrile

    • Reactants: 4-cyanobenzyl chloride, isopropylamine
    • Solvent: Dichloromethane or ethanol
    • Temperature: Room temperature to reflux
    • Reaction Time: Several hours
  • Step 2: Formation of Hydrochloride Salt

    • Reactant: 4-{[(Propan-2-yl)amino]methyl}benzonitrile
    • Reagent: Hydrochloric acid
    • Solvent: Water or ethanol
    • Temperature: Room temperature
    • Reaction Time: 1-2 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in the study of biological pathways and mechanisms, particularly in relation to its interactions with enzymes and receptors.

    Chemical Synthesis: Utilized as a building block in the synthesis of more complex chemical entities.

    Industrial Applications: Applied in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Methyl)amino]methyl}benzonitrile hydrochloride
  • 4-{[(Ethyl)amino]methyl}benzonitrile hydrochloride
  • 4-{[(Butyl)amino]methyl}benzonitrile hydrochloride

Uniqueness

4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(propan-2-ylamino)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-9(2)13-8-11-5-3-10(7-12)4-6-11;/h3-6,9,13H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLRXHHMDGPUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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